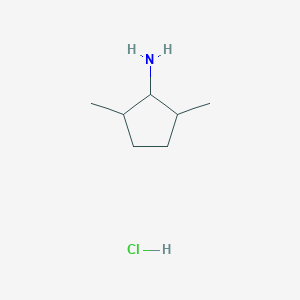

2,5-Dimethyl-cyclopentylamine hydrochloride

Description

Properties

IUPAC Name |

2,5-dimethylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-5-3-4-6(2)7(5)8;/h5-7H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQAWYPZIFGYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-17-5 | |

| Record name | Cyclopentanamine, 2,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Material Preparation and Hydroxy Functionalization

- The process often begins with a substituted cyclopentenol such as (1S-cis)-4-acetoxy-2-cyclopenten-1-ol.

- This intermediate undergoes reaction with reagents like imidodicarbonic acid bis-(1,1-dimethylethyl)ester in the presence of sodium hydride and palladium catalysts (e.g., tetrakis-(triphenylphosphine)palladium) in tetrahydrofuran solvent.

- This step yields protected intermediates with hydroxy groups suitably positioned for further functionalization.

Amination and Formation of the Amino Cyclopentane Core

- The hydroxy compound is treated with hydrochloric acid and methanol for extended periods (e.g., 18 hours) to generate reaction mixtures that upon evaporation yield colorless powders.

- These powders are further reacted with 2,2-dimethoxypropane and concentrated hydrochloric acid in acetone to form amino-substituted tetrahydro-cyclopentane derivatives.

- The amino group is introduced at the 6-position of the tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol ring system, which is structurally related to the 2,5-dimethyl-cyclopentylamine core.

Protection and Deprotection Steps

- Benzyl chloroformate is used to protect the amino group by forming carbamate derivatives in the presence of potassium carbonate, typically in biphasic solvent systems such as 4-methyl-2-pentanone and water.

- The protected intermediates undergo purification via column chromatography (silica gel, eluted with dichloromethane:methanol mixtures).

- Hydrogenation using palladium on charcoal in ethanol removes the protecting groups, regenerating the free amine functionality.

Salt Formation and Isolation

- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled temperatures (0–5 °C).

- The resulting hydrochloride salt is isolated by filtration, washed with chilled solvents (e.g., n-heptane), suction dried, and further dried at mild temperatures (30–35 °C) to yield the final product as a stable, colorless powder.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Hydroxy compound formation | Sodium hydride, Pd(PPh3)4, tetrahydrofuran | 0–5 | 5 hours | Slow addition of base, inert atmosphere |

| Amination | HCl, methanol | Room temp | 18 hours | Extended stirring for complete reaction |

| Protection (carbamate) | Benzyl chloroformate, K2CO3, 4-methyl-2-pentanone/water | 25–30 | 3 hours | Biphasic system for efficient reaction |

| Deprotection (hydrogenation) | 5% Pd/C, ethanol | Room temp | Several hours | Mild conditions to avoid side reactions |

| Salt formation | Concentrated HCl, acetone | 0–5 | 2 hours | Cooling critical for purity |

| Isolation and drying | Filtration, washing with n-heptane, drying | 30–35 | Several hours | Ensures removal of impurities |

Research Findings and Industrial Relevance

- The disclosed methods emphasize environmentally friendly and industrially scalable conditions, avoiding hazardous reagents such as sodium hydride in excess and minimizing chromatographic purification steps where possible.

- The final product achieves high chemical and enantiomeric purity, often exceeding 98% as measured by HPLC, suitable for pharmaceutical intermediate applications.

- The process is designed to be cost-effective by reducing reaction times and simplifying workups, critical for commercial manufacturing of ticagrelor intermediates and related compounds.

- The use of protecting groups and selective hydrogenation ensures stereochemical integrity and high yield of the desired 2,5-dimethyl-cyclopentylamine hydrochloride.

Summary Table of Preparation Method Highlights

| Aspect | Description |

|---|---|

| Starting materials | Substituted cyclopentenols, imidodicarbonic acid esters |

| Key reagents | Sodium hydride, benzyl chloroformate, Pd/C catalyst, HCl |

| Solvents | Tetrahydrofuran, 4-methyl-2-pentanone, methanol, acetone |

| Protection strategy | Carbamate formation with benzyl chloroformate |

| Purification techniques | Column chromatography, filtration, solvent washes |

| Product form | Hydrochloride salt, colorless powder |

| Purity | >98% chemical and enantiomeric purity |

| Industrial advantages | Reduced hazardous reagents, scalable, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-cyclopentylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Antidepressant Potential

Research has indicated that derivatives of cyclopentylamines, including 2,5-dimethyl-cyclopentylamine hydrochloride, may exhibit properties beneficial for treating depression. These compounds can act as dual-action agents, functioning as serotonin reuptake inhibitors (SSRIs) and neurokinin-1 (NK-1) receptor antagonists. Such mechanisms are particularly relevant for patients who do not respond adequately to traditional SSRIs .

Fatty Acid Synthase Inhibition

Another significant application is in the inhibition of fatty acid synthase (FASN), an enzyme critical for lipogenesis. Compounds that inhibit FASN can potentially aid in the treatment of metabolic disorders and certain cancers by reducing lipid synthesis in high metabolic tissues such as the liver and adipose tissue . The inhibition of FASN has been associated with decreased food intake and could be beneficial in obesity management.

Analgesic Properties

Cyclopentylamine derivatives are also being studied for their analgesic properties. They may provide pain relief by modulating the activity of neurotransmitters involved in pain pathways. This application is particularly relevant for conditions involving chronic pain and inflammation .

Synthetic Methodologies

The synthesis of 2,5-dimethyl-cyclopentylamine hydrochloride can be achieved through various chemical reactions that allow for the creation of functionalized cyclopentylamines. A notable method involves a one-pot photochemical approach that generates highly functionalized cyclopentylamines via a radical mechanism . This method allows for rapid generation of complex molecules while maintaining high yields.

Table 1: Synthetic Pathways for Cyclopentylamines

| Methodology | Description | Yield (%) |

|---|---|---|

| One-Pot Photochemical Reaction | Utilizes light to initiate radical formation leading to cyclization and functionalization | High |

| Aldol Condensation | Involves sodium methoxide as a catalyst to form cyclopentanones followed by reduction steps | 91.8 |

| Catalytic Hydrogenation | Converts oxime intermediates to amines, subsequently forming the hydrochloride salt | 76 |

Case Study 1: Antidepressant Efficacy

A study demonstrated the efficacy of cyclopentylamine derivatives as antidepressants by assessing their effects on serotonin levels and NK-1 receptor activity in animal models. The results indicated a significant reduction in depressive behaviors compared to controls, suggesting a promising avenue for further clinical research .

Case Study 2: Fatty Acid Synthase Inhibition

In vitro studies have shown that compounds similar to 2,5-dimethyl-cyclopentylamine hydrochloride effectively inhibit FASN activity in human sebocytes, leading to reduced sebum production. This effect is particularly relevant for treating acne and other sebaceous gland disorders .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-cyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,5-Dimethyl-cyclopentylamine hydrochloride with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Key Features |

|---|---|---|---|---|---|

| 2,5-Dimethyl-cyclopentylamine hydrochloride | 150852-73-6 | C₇H₁₅N·HCl* | ~186 (estimated) | Powder | Methyl groups at 2,5 positions; cyclopentyl backbone |

| (R)-1-Cyclopentylethanamine hydrochloride | 150812-09-2 | C₇H₁₅N·HCl | ~186 | Solid | Ethylamine side chain on cyclopentyl ring |

| 2-Methylcyclopentanamine hydrochloride | 2248730-49-4 | C₆H₁₁N·HCl | ~147 | Crystalline | Single methyl substituent on cyclopentane |

| 2,5-Dimethoxyphenethylamine hydrochloride | 3166-74-3 | C₁₀H₁₅NO₂·HCl | ~217.5 | Solid | Phenethylamine backbone; methoxy groups |

| 2,5-DMA (hydrochloride) | 24973-25-9 | C₁₁H₁₇NO₂·HCl | 231.7 | Crystalline | Amphetamine derivative; Schedule I status |

*Estimated based on cyclopentane backbone with methyl and amine groups.

Key Observations :

- Backbone Diversity : The target compound and its cyclopentane analogs differ from aromatic derivatives like 2,5-Dimethoxyphenethylamine hydrochloride, which features a benzene ring .

- Molecular Weight : Cyclopentylamine hydrochlorides generally exhibit lower molecular weights (~147–186 g/mol) compared to aromatic analogs (~217–232 g/mol) due to reduced aromatic substituents .

Biological Activity

Overview

2,5-Dimethyl-cyclopentylamine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It features a cyclopentane structure with two methyl groups at the 2 and 5 positions and an amine group, which contributes to its unique biological activity. This compound is primarily utilized in scientific research across various fields including chemistry, biology, and medicine.

The synthesis of 2,5-Dimethyl-cyclopentylamine hydrochloride involves several steps:

- Cyclopentane Derivatization : Alkylation of cyclopentane introduces methyl groups at the 2 and 5 positions.

- Amination : The resulting compound undergoes amination to add the amine group.

- Hydrochloride Formation : The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

This compound's structural properties allow it to participate in various chemical reactions including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of 2,5-Dimethyl-cyclopentylamine hydrochloride is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction may also lead to metabolic pathways that produce active metabolites, contributing to its biological effects.

Biological Activity

Research has highlighted several areas where 2,5-Dimethyl-cyclopentylamine hydrochloride exhibits notable biological activity:

- Enzyme Interactions : This compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development.

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Antimicrobial Properties : Some research indicates that it may possess antimicrobial activity, although further studies are required to confirm these effects.

Case Studies

- Antiparasitic Activity : In a study investigating compounds for antimalarial properties, derivatives similar to 2,5-Dimethyl-cyclopentylamine hydrochloride were tested for their ability to inhibit Plasmodium species. Modifications in the structure led to varying degrees of potency against the parasite, demonstrating the importance of structural configuration in biological activity .

- Cytotoxicity Assessments : Research involving nanoparticles as drug delivery systems has shown that compounds like 2,5-Dimethyl-cyclopentylamine hydrochloride can be incorporated into formulations that enhance cytotoxic effects against cancer cell lines .

Comparative Analysis

The biological activity of 2,5-Dimethyl-cyclopentylamine hydrochloride can be compared with other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Cyclopentylamine hydrochloride | Moderate enzyme inhibition | Similar structure but lacks methyl groups |

| 2-Methylcyclopentan-1-amine | Antimicrobial properties | Exhibits different reactivity due to methyl position |

| 2,2-Dimethylcyclopentan-1-amine | Neurotransmitter modulation | Potentially more potent due to steric effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethyl-cyclopentylamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of precursor amines under acidic conditions. For example, analogous compounds like 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride are synthesized via nucleophilic substitution reactions, using dimethyl-substituted piperidine intermediates and benzaldehyde derivatives . Optimize reaction temperature (e.g., 60–80°C) and catalyst selection (e.g., HCl gas for cyclization). Purification via recrystallization in ethanol/water mixtures ensures high yields (≥85%) .

Q. How should researchers ensure compound stability during long-term storage?

- Methodology : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies on structurally similar amphetamine derivatives (e.g., 2,5-DMA hydrochloride) confirm ≥5-year stability under these conditions . Conduct periodic HPLC-UV analysis (λmax = 227 nm) to monitor purity deviations ≥98% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (gloves, lab coats) to minimize inhalation or skin contact. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention if ingested. Note that delayed toxicity symptoms (e.g., CNS effects) may appear 48 hours post-exposure, requiring extended monitoring .

Advanced Methodological Challenges

Q. How can contradictions in spectral data (e.g., NMR, IR) during structural elucidation be resolved?

- Methodology : Cross-validate data using multiple techniques:

- NMR : Compare experimental shifts with computational predictions (e.g., PubChem’s InChI-based models for dimethyl-cyclopentylamine analogs) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 231.7 for 2,5-DMA hydrochloride) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in cyclopentylamine derivatives by analyzing crystal structures .

Q. What advanced analytical techniques are recommended for assessing purity and detecting trace impurities?

- Methodology :

- HPLC-MS : Use C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water gradients. Detect impurities at <0.1% levels .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .

- Elemental Analysis : Verify chloride content (theoretical: ~15.3% for C11H17NO2·HCl) against experimental values .

Q. How can researchers design pharmacological studies to evaluate receptor-binding mechanisms?

- Methodology :

- In Silico Docking : Use molecular modeling tools (e.g., AutoDock Vina) to predict interactions with serotonin or dopamine receptors, leveraging structural analogs like 2,5-Dimethoxyamphetamine .

- In Vitro Assays : Perform competitive binding studies using radiolabeled ligands (e.g., [³H]-LSD for 5-HT2A receptor affinity) .

- Dose-Response Curves : Analyze EC50 values under physiological pH (7.4) to account for hydrochloride salt dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.